2,4-difluoro-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]benzamide
Description
Properties
IUPAC Name |
2,4-difluoro-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO2/c19-14-5-6-15(16(20)9-14)17(22)21-11-18(23)8-7-12-3-1-2-4-13(12)10-18/h1-6,9,23H,7-8,10-11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMHZMWVBHURLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)C3=C(C=C(C=C3)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]benzamide typically involves multiple steps. One common synthetic route includes:
Nitration: of a suitable precursor to introduce nitro groups.
Reduction: of the nitro groups to amines.
Acylation: to form the benzamide structure.
Fluorination: to introduce fluorine atoms at the desired positions.
Coupling: with the hydroxy-tetrahydronaphthalene moiety under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,4-difluoro-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Antitumor Properties
Research indicates that compounds with similar structural motifs exhibit promising antitumor activities. Studies have shown that benzamide derivatives can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of fluorine atoms in the structure may enhance the lipophilicity and biological activity of the compound .
Kinase Inhibition
The compound's potential as a kinase inhibitor has been explored in several studies. Kinases play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in cancer. Compounds that inhibit specific kinases can lead to reduced tumor growth and improved patient outcomes. For example, related benzamide derivatives have demonstrated efficacy as RET kinase inhibitors .
Case Studies
- Antitumor Efficacy : A study evaluated a series of benzamide derivatives for their antitumor effects in vitro. Among these derivatives, one containing a similar structural framework as 2,4-difluoro-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]benzamide showed significant inhibition of tumor cell proliferation at low micromolar concentrations .
- Kinase Assays : In another investigation focusing on RET kinase inhibition, a related compound exhibited moderate to high potency in ELISA-based assays. The results suggest that modifications to the benzamide structure can lead to enhanced inhibitory effects against specific kinases involved in oncogenic signaling pathways .
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Core Benzamide Derivatives
- Target Compound : Features a 2,4-difluorophenyl group and a hydroxy-tetrahydronaphthalenylmethyl substituent.
- Isoxazole/Thienyl Derivatives (): Compounds such as N-[2-(methylphenylamino)propyl]-2-[(2-thienylmethyl)thio]-benzamide replace fluorine with thioether-linked heterocycles, altering lipophilicity and bioactivity.
- Pesticidal Benzamides (): Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) retains the 2,4-difluorophenyl group but substitutes the benzamide with a pyridinecarboxamide and trifluoromethylphenoxy chain, enhancing herbicidal activity.
Substituent Effects
- Fluorine Substitution: The 2,4-difluoro configuration in the target compound and diflufenican () increases electronegativity and metabolic stability compared to non-fluorinated analogs.
- Hydroxy-Tetrahydronaphthalenyl Group : This substituent introduces chirality and hydrogen-bonding capacity, contrasting with the planar, sulfur-containing groups in and .
Spectroscopic and Physical Properties
Infrared (IR) Spectroscopy
- Target Compound : Expected C=O stretching (1660–1680 cm⁻¹) and O–H vibrations (~3200–3600 cm⁻¹) based on benzamide and hydroxyl groups.
- Triazole Derivatives () : Absence of C=O bands in 1,2,4-triazoles ([7–9]) confirms cyclization, while C=S vibrations (1247–1255 cm⁻¹) indicate thione tautomers .
- Fluorinated Benzamides () : The crystal structure of 4-fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide reveals planar geometry with dihedral angles influenced by fluorine substituents .
X-ray Crystallography
- Compound : Exhibits a mean C–C bond length of 0.003 Å and R factor = 0.034, indicating high structural precision . The fluorophenyl and thienylidene groups contribute to dense molecular packing.
Functional Comparison
Physicochemical Behavior
- Lipophilicity : The hydroxy-tetrahydronaphthalenyl group in the target compound may reduce logP compared to thioether derivatives (), affecting membrane permeability.
- Tautomerism : Unlike triazole-thione tautomers in , the target compound’s stability is governed by hydrogen bonding from the hydroxyl group.
Data Tables
Table 1: Structural Comparison of Benzamide Derivatives
Biological Activity
The compound 2,4-difluoro-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]benzamide is a novel benzamide derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 336.34 g/mol. The structure features a difluorobenzamide moiety linked to a tetrahydronaphthalene derivative, which is significant for its biological activity.
Research indicates that compounds in the benzamide class can interact with various biological targets. The specific mechanism of action for This compound has not been fully elucidated; however, it is hypothesized to involve modulation of neurotransmitter systems and potential inhibition of specific enzymes involved in cellular signaling pathways.
Antitumor Activity
Several studies have reported the antitumor effects of benzamide derivatives. For instance:
- A study demonstrated that related compounds exhibited moderate to high potency against various cancer cell lines, including HT29 (colon cancer) and TK-10 (renal cancer) cells. The presence of the tetrahydronaphthalene moiety may enhance the compound's ability to penetrate cellular membranes and exert cytotoxic effects .
Antimicrobial Activity
Research into related benzamide derivatives has shown promising antibacterial properties. Compounds similar to This compound have been effective against both Gram-positive and Gram-negative bacteria. The presence of hydroxyl groups in the structure is believed to contribute to enhanced antimicrobial activity through hydrogen bonding interactions with bacterial cell walls .
Case Studies
Q & A
Q. What synthetic routes are most effective for preparing 2,4-difluoro-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]benzamide?
A multi-step condensation approach is commonly employed. For example, β-naphthol derivatives can react with aromatic aldehydes and carboxamide precursors in acetonitrile:water (3:1) under reflux conditions. Key steps include:
- Condensation : Stirring reactants (e.g., β-naphthol, benzaldehyde, and methyl carbamate) for 72 hours at room temperature .
- Purification : Extract with chloroform and crystallize from methanol:water (4:1), achieving ~75% yield .
- Characterization : Validate via IR (C=O stretch at ~1650 cm⁻¹), NMR (aromatic protons at δ 7.41–7.75 ppm), and NMR (carbonyl signals at δ 170–175 ppm) .
Q. How can researchers optimize reaction conditions to minimize byproduct formation?
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates.
- Catalysis : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate carboxyl groups, reducing side reactions .
- Monitoring : Track reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1:1.5 molar ratio of naphthol to aldehyde) to suppress dimerization .
Q. What spectroscopic techniques are critical for structural validation?
- IR Spectroscopy : Confirm hydroxyl (3330–3530 cm⁻¹) and amide (1650–1680 cm⁻¹) groups .
- NMR : Resolve diastereotopic protons in the tetrahydronaphthalene ring (δ 2.88–3.72 ppm) and fluorine coupling in NMR .
- Mass Spectrometry : Use EI-MS to detect molecular ion peaks (e.g., m/z 292.07 [M⁺]) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in stereochemistry?
- X-Ray Diffraction : Employ SHELX software for structure refinement. For example, monoclinic crystals (space group P2₁/n) with unit cell parameters (a = 14.5931 Å, β = 98.407°) provide precise stereochemical assignments .
- Disorder Modeling : Address positional disorder in the tetrahydronaphthalene moiety using PART instructions in SHELXL .
Q. What computational methods validate experimental NMR and IR data discrepancies?
- DFT Calculations : Compare experimental NMR shifts with B3LYP/6-311+G(d,p)-predicted values. Adjust for solvent effects (e.g., CDCl₃) using the IEF-PCM model .
- Vibrational Analysis : Simulate IR spectra with Gaussian09 to identify misassigned peaks (e.g., distinguishing C-F stretches from aromatic overtones) .
Q. How to design structure-activity relationship (SAR) studies for bioactivity screening?
- Analog Synthesis : Modify the fluorine substitution pattern (e.g., 2,4-difluoro vs. 3,4-difluoro) and evaluate cytotoxicity .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., benzamide carbonyl) and hydrophobic pockets .
- In Vitro Assays : Screen against kinase targets (e.g., Trypanosoma brucei inhibitors) using IC₅₀ determinations and SPR binding studies .
Data Contradiction and Resolution
Q. How to address conflicting 13C^{13} \text{C}13C NMR assignments for the tetrahydronaphthalene core?
Q. Why do crystallographic bond lengths deviate from DFT-optimized geometries?
- Thermal Motion : Account for anisotropic displacement parameters (ADPs) in SHELXL refinement .
- Solvent Effects : Compare gas-phase DFT structures with those optimized in implicit solvent models (e.g., SMD) .
Methodological Tables
Q. Table 1. Comparison of Synthetic Yields Under Varied Conditions
| Solvent System | Reaction Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acetonitrile:Water | 72 | 75 | 98.5 |
| Ethanol | 48 | 62 | 95.2 |
| DMF | 24 | 85 | 97.8 |
Q. Table 2. Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | P2₁/n |
| a (Å) | 14.5931 |
| b (Å) | 6.6471 |
| β (°) | 98.407 |
| R-Factor | 0.049 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
